S-Prop-1-en-1-yl-L-cysteine, also known as S-1-propenyl-L-cysteine, is an organosulfur compound derived from the amino acid L-cysteine. It is primarily recognized for its presence in aged garlic extract, which is associated with various health benefits. This compound is classified under sulfur-containing amino acids and plays a significant role in the biochemical activities of garlic.
S-Prop-1-en-1-yl-L-cysteine is predominantly sourced from garlic (Allium sativum), particularly during the aging process of garlic extracts. This process enhances the concentration of the compound, making it a significant component in dietary supplements and functional foods aimed at promoting health.
The compound falls within the category of sulfur-containing amino acids and is specifically classified as a thioether due to the presence of a sulfur atom bonded to a carbon atom within its structure. Its relevance extends to medicinal chemistry, biochemistry, and nutritional science.
S-Prop-1-en-1-yl-L-cysteine can be synthesized through various methods, including:
S-Prop-1-en-1-yl-L-cysteine has a unique molecular structure characterized by:
The structural formula can be represented as follows:
Key molecular data include:
S-Prop-1-en-1-yl-L-cysteine participates in several chemical reactions, including:
The reactions generally require specific conditions such as pH control and temperature regulation to optimize yields and minimize side reactions. For instance, oxidation reactions are often conducted under controlled environments to prevent degradation of the compound.
The mechanism by which S-prop-1-en-1-yl-L-cysteine exerts its biological effects involves several pathways:
Research indicates that S-prop-1-en-1-yl-L-cysteine exhibits significant antioxidative properties, which are crucial for its role in preventing chronic diseases associated with oxidative damage.
S-prop-1-en-1-yl-L-cysteine appears as a colorless to pale yellow liquid or solid depending on its form. It is soluble in water and has a characteristic odor associated with garlic.
Key chemical properties include:
S-prop-1-en-1-yl-L-cysteine has numerous scientific applications:
S-Prop-1-en-1-yl-L-cysteine (S1PC), a stereoisomer of S-allyl-L-cysteine (SAC), was first identified in garlic (Allium sativum L.) preparations in the 1960s through pioneering phytochemical investigations. Early studies recognized its presence but initially considered it a minor constituent with limited biological significance compared to other sulfur-containing compounds like alliin or allicin [1] [2]. This period coincided with the broader scientific elucidation of garlic's sulfur biochemistry, particularly the characterization of the allicin–alliinase system in the 1940s, which dominated research focus for decades [1] [3]. Despite its early identification, S1PC remained largely overshadowed in pharmacognostic studies, with no reported biological activities until 2016, reflecting a significant gap between its discovery and functional characterization [1] [2].
Early efforts concentrated on developing synthetic pathways for S1PC, primarily as an intermediate for producing trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), the lachrymatory precursor in onions [1] [3]. Several synthetic strategies emerged:
Table 1: Key Early Synthetic Methods for S1PC
Method (Reference) | Key Reagents/Conditions | Steps | Isomer Selectivity | Reported Yield | Major Challenges |
---|---|---|---|---|---|
Carson & Boggs (1960s) | KOtBu, isomerization of SAC | 1 | ~50:50 cis:trans | Not specified | Racemization risk, difficult isomer separation |
Nishimura et al. | NaOMe, Li, NH₃(l) | 5 | trans-selective | Not specified | Complexity, harsh conditions |
Namyslo & Stanitzek | Pd-catalysis, (E)-1-bromoprop-1-ene | 4 | trans-selective | ~59% (calculated) | Moderate yield, protection/deprotection |
Lee et al. | tBuLi, Na/NH₃(l), (E)-1-bromoprop-1-ene | 2 | trans-selective | ~13% (calculated) | Very low yield |
A critical chemical property identified was the reversible isomerization of S1PC under acidic conditions, complicating the isolation and stability of pure stereoisomers [1] [3]. Biosynthetically, S1PC originates in Allium species like garlic and onion via the assimilation of sulfate (SO₄²⁻) into cysteine. This is followed by S-alkylation, γ-glutamylation, and subsequent transformations forming γ-glutamyl-S-1-propenyl-L-cysteine and related peptides. Deglutamylation ultimately yields S1PC, though its levels in raw garlic remain minimal [1] [3].
Stereochemical Significance: S1PC exists as cis- and trans-isomers (E/Z isomers around the propenyl double bond). The trans isomer (E-configuration) predominates in natural sources and exhibits greater biological relevance, particularly in cardiovascular effects. This stereospecificity underscores the importance of precise analytical characterization in pharmacognostic studies [1] [3] [7].
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